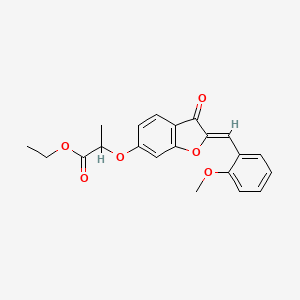

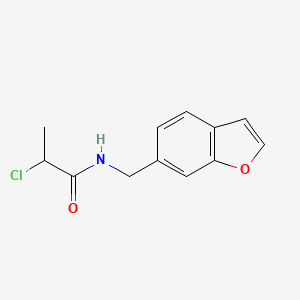

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a benzofuran core structure, which is a type of aromatic organic compound . It also seems to have a methoxybenzylidene component, which is a type of Schiff base .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through cyclization reactions . For instance, a related compound was synthesized from (l)-serine through a reaction with MeI/K2CO3 in Me2CO .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a related compound was found to have a pyrazolyl ring exhibiting an envelope shape . The pyrazolyl ring has a betaine character with opposite charges on N1 and N2 atoms .Scientific Research Applications

Nonlinear Optical Properties

This compound has been studied for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light. This nonlinearity is typically observed only at very high light intensities .

Surface Morphology Studies

The compound has been used in surface morphology studies . Surface morphology is the study of the shape, structure, and properties of surfaces. It plays a crucial role in fields like materials science, geology, biology, and semiconductor physics .

Corrosion Inhibition

The compound has been tested as a corrosion inhibitor for mild steel in a hydrochloric acid medium . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials exposed to environments that would otherwise cause degradation .

Density Functional Theory (DFT) Studies

The compound has been studied using Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .

Molecular Dynamics (MD) Studies

The compound has been studied using Molecular Dynamics (MD) simulations . MD is a computer simulation method for analyzing the physical movements of atoms and molecules, allowing the prediction of the time dependent behavior of a molecular system .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel . This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.

Biochemical Pathways

The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion .

Result of Action

Similar compounds have been shown to significantly reduce the corrosion rate of steel , suggesting that this compound might have a similar effect.

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound . Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.

properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMMAZQABVEAD-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![(3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2996051.png)

![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)